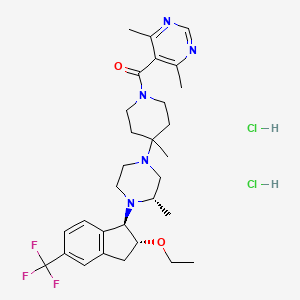![molecular formula C14H17N3S B608153 N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 1356074-25-3](/img/structure/B608153.png)
N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IU2-6 is an USP14 inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Microwave Irradiation Synthesis : Abdalha, El-Regal, El-Kassaby, and Ali (2011) reported the synthesis of tetrahydrobenzo[b]thiophene derivatives, including compounds similar to N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, using microwave irradiation. This approach offers a novel method for preparing such compounds (Abdalha et al., 2011).
Efficient Synthesis Techniques : Ding, Yang, and Zhu (2003) developed new efficient synthesis methods for tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the target compound. These methods are significant for preparing such complex molecules (Ding, Yang, & Zhu, 2003).
Crystal and Molecular Structure Analysis : Ziaulla, Banu, Panchamukhi, Khazi, and Begum (2012) conducted an X-ray characterization of a structurally similar compound, providing insights into its crystal and molecular structure. Such studies are crucial for understanding the physical and chemical properties of these compounds (Ziaulla et al., 2012).
Biological Activities
Antimicrobial Activity : Mittal, Sarode, and Vidyasagar (2011) synthesized and evaluated the antimicrobial activity of tricyclic compounds related to the target compound. They found that many of these synthesized compounds exhibited significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Anticancer Properties : Su, Huang, Burchenal, Watanabe, and Fox (1986) researched pyrido[2,3-d]pyrimidines, closely related to the target compound, and discovered significant anticancer activity in vitro and in vivo for some analogues (Su et al., 1986).
Apoptosis Inducers in Cancer Treatment : Kemnitzer, Sirisoma, May, Tseng, Drewe, and Cai (2009) identified N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers, suggesting their potential in cancer treatment. These compounds, structurally similar to the target compound, showed high activity in breast cancer models (Kemnitzer et al., 2009).
Antiinflammatory Agents : Bruno, Schenone, Ranise, Bondavalli, Filippelli, Falcone, Motola, and Mazzeo (1999) synthesized N-substituted amino acids with complex pyrimidine structures, including structures similar to the target compound, and found them to have appreciable anti-inflammatory activity (Bruno et al., 1999).
Eigenschaften
CAS-Nummer |
1356074-25-3 |
|---|---|
Molekularformel |
C14H17N3S |
Molekulargewicht |
259.371 |
IUPAC-Name |
N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(9-6-7-9)13-12-10-4-2-3-5-11(10)18-14(12)16-8-15-13/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
PGGINYVNLNKQRD-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IU26; IU26; IU2-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




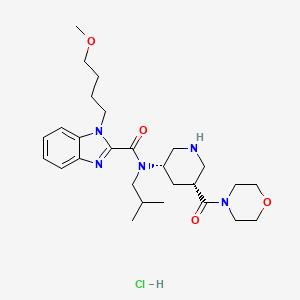
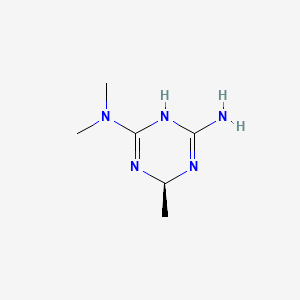
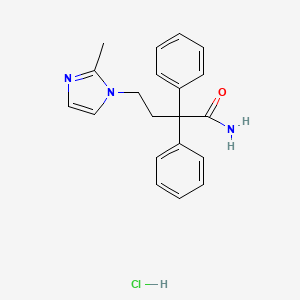


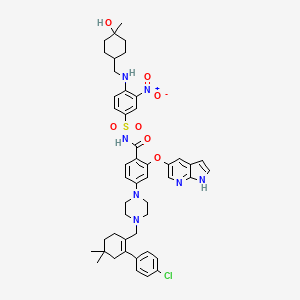
![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)
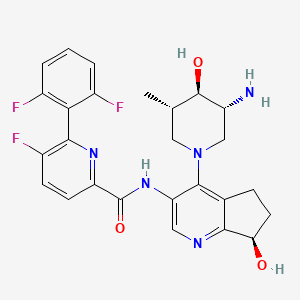
![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
